![molecular formula C20H17N3O5 B2400961 Methyl 4-[(4-methoxy-6-oxo-1-phenylpyridazine-3-carbonyl)amino]benzoate CAS No. 942004-52-6](/img/structure/B2400961.png)
Methyl 4-[(4-methoxy-6-oxo-1-phenylpyridazine-3-carbonyl)amino]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, secondary amines have been synthesized via Schiff bases reduction route . This involves N-alkylation of primary amines and ammonia, reduction of nitriles and amides in the presence of catalysts such as LiAlH4 and NaBH4 . Sodium borohydride (NaBH4) is a powerful reducing agent that has been used for the reduction of different functional groups . It is selective and does not affect reducible substituents such as nitro and chloride during the reduction process .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed in the literature. For example, the molecular structures of 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-methoxy-5-((phenylamino)methyl)phenol were reported . These compounds consist of asymmetric units of C16H20N2O and C14H15NO2 in orthorhombic and monoclinic crystal systems, respectively . The molecular structures of the compounds are stabilized by secondary intermolecular interactions .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, the protodeboronation of pinacol boronic esters has been reported . This reaction involves a radical approach and is paired with a Matteson–CH2–homologation . This protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable transformation .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, 4-Methoxycarbonylphenylboronic acid pinacol ester is a solid with a melting point of 77-81 °C . It has the molecular formula C14H19BO4 .科学的研究の応用
Synthesis and Chemical Properties
This compound and its derivatives have been synthesized and explored for their unique chemical properties and reactivity. The synthesis involves complex reactions that yield compounds with potential antimicrobial activities and other significant biological effects. For example, the synthesis of novel 1,2,4-triazole derivatives from various ester ethoxycarbonylhydrazones with primary amines has shown some derivatives to possess good or moderate antimicrobial activities (Bektaş et al., 2007).
Agricultural Applications
In agriculture, derivatives of this compound have been studied for their metabolism in crops like wheat and barley. The metabolism process leads to the formation of specific metabolites, which can have implications for agricultural chemical use and residue management (Anderson et al., 1989).
Anticancer Research
Certain derivatives, particularly those involving tubulin polymerization inhibition, have shown promising antiproliferative activity towards human cancer cells. This is crucial for developing new anticancer drugs that target cell division (Minegishi et al., 2015).
Polymer Science
In the field of polymer science, derivatives of this compound have been utilized in the synthesis and study of hyperbranched aromatic polyamides. These polymers exhibit unique properties that make them suitable for various applications, including coatings, adhesives, and as components in composite materials (Yang et al., 1999).
Environmental Impact Studies
Research has also focused on the environmental impact of derivatives, such as their photodegradation on different surfaces. Understanding the degradation pathways and products is essential for assessing the environmental fate of these compounds (Bhattacharjeel & Dureja, 2002).
特性
IUPAC Name |
methyl 4-[(4-methoxy-6-oxo-1-phenylpyridazine-3-carbonyl)amino]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O5/c1-27-16-12-17(24)23(15-6-4-3-5-7-15)22-18(16)19(25)21-14-10-8-13(9-11-14)20(26)28-2/h3-12H,1-2H3,(H,21,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOMLRXDOQJRBLK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)N(N=C1C(=O)NC2=CC=C(C=C2)C(=O)OC)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[(4-methoxy-6-oxo-1-phenylpyridazine-3-carbonyl)amino]benzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Cyclopropyl-N-[4-(difluoromethoxy)phenyl]-5-fluoropyrimidin-4-amine](/img/structure/B2400881.png)
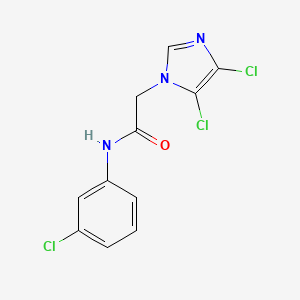
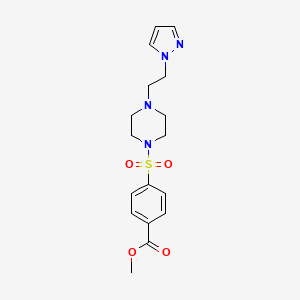
![(Z)-2-cyano-3-[2-(3-nitrophenyl)-1,3-thiazol-4-yl]prop-2-enamide](/img/structure/B2400887.png)
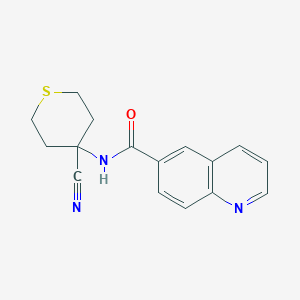


![N-(2,4-dimethoxyphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2400893.png)
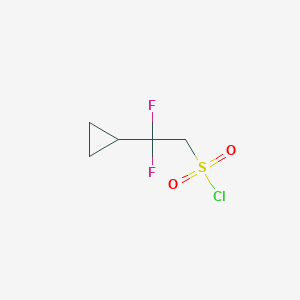
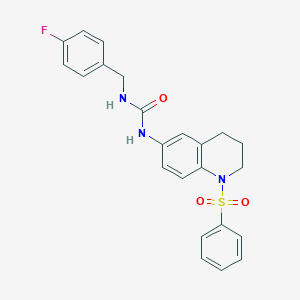
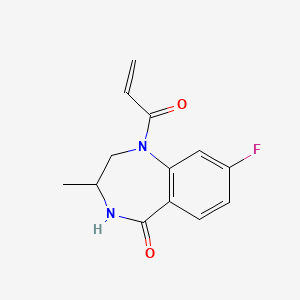
![5-ethyl-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide](/img/structure/B2400899.png)